

# Comparative Analysis of Cytotoxicity: AV-153 Free Base versus Cisplatin

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## Compound of Interest

Compound Name: AV-153 free base

Cat. No.: B102863

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cytotoxic properties of **AV-153 free base** and the well-established chemotherapeutic agent, cisplatin. While direct comparative studies on the cytotoxicity of these two compounds are not available in the public domain, this document aims to synthesize the existing knowledge on their individual mechanisms of action and cytotoxic profiles to inform future research and drug development efforts.

## Introduction

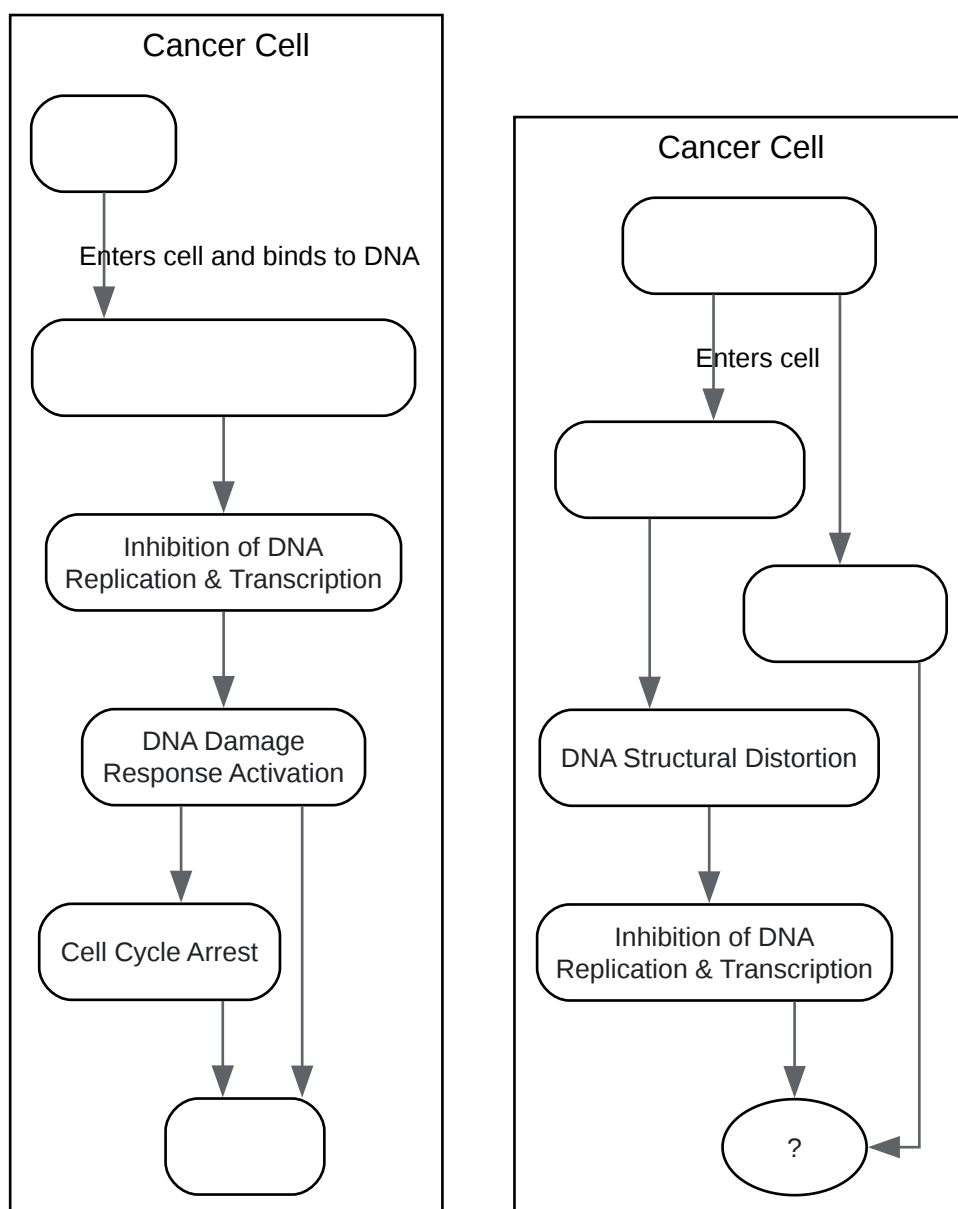
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers.[1][2] Its efficacy is primarily attributed to its ability to induce DNA damage in rapidly dividing cancer cells, leading to apoptosis.[2][3] **AV-153 free base** is a 1,4-dihydropyridine derivative with described antimutagenic and anti-cancer properties.[4][5] Its proposed mechanism involves DNA intercalation and the stimulation of DNA repair mechanisms.[4][5] This guide will delineate the known cytotoxic mechanisms and available data for both compounds.

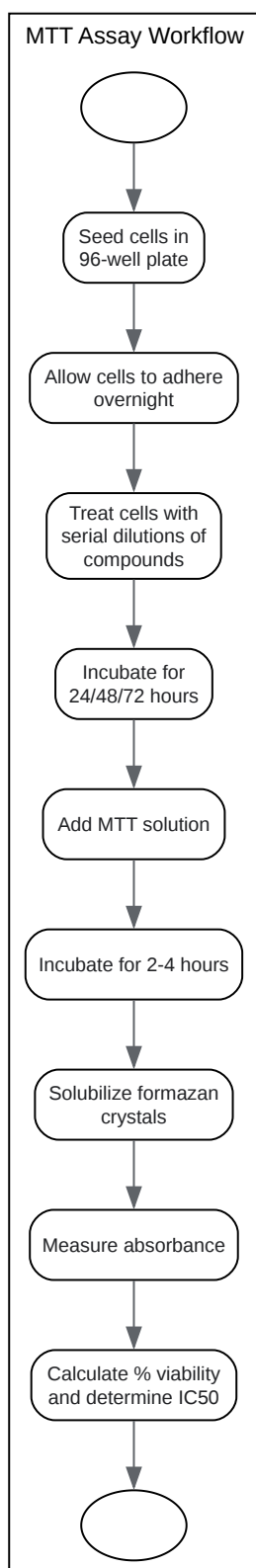
## Mechanism of Action

The cytotoxic effects of both cisplatin and **AV-153 free base** are linked to their interaction with DNA, albeit through different proposed mechanisms.

Cisplatin:

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.<sup>[1][2][6]</sup> Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive, positively charged species. This aquated form of cisplatin readily binds to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand cross-links in the DNA.<sup>[2]</sup> These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription.<sup>[3][6]</sup> This disruption of essential cellular processes triggers a cascade of events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).<sup>[1][7]</sup>





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## References

- 1. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AV-153 free base|CAS 19350-66-4|DC Chemicals [dcchemicals.com]
- 5. bocsci.com [bocsci.com]
- 6. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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